(S)-Ru(OAc)2(H8-BINAP)

Asymmetric hydrogenation α,β-unsaturated carboxylic acids Enantioselective catalysis

(S)-Ru(OAc)2(H8-BINAP), formally Diacetato[(S)-(−)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II), is a chiral ruthenium(II) diacetate complex bearing the partially hydrogenated atropisomeric bisphosphine ligand H8-BINAP. It belongs to the Noyori-type BINAP–Ru(II) catalyst family, originally developed by Takasago International Corporation, and is distributed commercially through Sigma-Aldrich under a Takasago collaboration agreement for research use.

Molecular Formula C48H48O4P2Ru+2
Molecular Weight 851.9 g/mol
CAS No. 374067-51-3
Cat. No. B049239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ru(OAc)2(H8-BINAP)
CAS374067-51-3
Synonyms(OC-6-22)-Bis(acetato-κO,κO’)[[(1R)-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diyl]bis[diphenylphosphine-κP]]ruthenium;  (R)-Ru(OAc)2(H8-BINAP)
Molecular FormulaC48H48O4P2Ru+2
Molecular Weight851.9 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)[PH+](C5=CC=CC=C5)C6=CC=CC=C6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2]
InChIInChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4);/q;;;+2
InChIKeyHZRBASMTZGJUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (S)-Ru(OAc)2(H8-BINAP) (CAS 374067-51-3) and Why It Matters for Asymmetric Hydrogenation Procurement


(S)-Ru(OAc)2(H8-BINAP), formally Diacetato[(S)-(−)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II), is a chiral ruthenium(II) diacetate complex bearing the partially hydrogenated atropisomeric bisphosphine ligand H8-BINAP [1]. It belongs to the Noyori-type BINAP–Ru(II) catalyst family, originally developed by Takasago International Corporation, and is distributed commercially through Sigma-Aldrich under a Takasago collaboration agreement for research use . The defining structural feature—complete hydrogenation of one naphthyl ring in each binaphthyl half to a tetrahydronaphthyl moiety—imparts distinct steric and electronic properties that translate into markedly different enantioselectivity and reaction-rate profiles compared to the parent Ru(OAc)2(BINAP) complex [1].

Why (S)-Ru(OAc)2(H8-BINAP) Cannot Be Simply Replaced by Generic Ru-BINAP Complexes


Interchanging Ru-BINAP catalysts without accounting for ligand architecture is a well-documented pitfall in asymmetric hydrogenation. The octahydro modification in H8-BINAP is not merely incremental: the saturated tetrahydronaphthyl rings alter both the dihedral angle of the biaryl axis and the electron density at phosphorus, fundamentally reshaping the chiral pocket around the ruthenium center [1]. In practice, Ru(OAc)2(H8-BINAP) delivers enantiomeric excesses for α,β-unsaturated carboxylic acid hydrogenation that can exceed those of Ru(OAc)2(BINAP) by up to 59 percentage points on the same substrate—and in the opposite absolute configuration [1]. Furthermore, the acetate-ligated H8-BINAP complex differs mechanistically from halide-containing Ru-BINAP systems: the latter are preferred for β-keto ester reduction where the diacetate complex is nearly inactive [2]. A procurement decision that treats these complexes as interchangeable thus risks both enantioselectivity collapse and complete catalytic failure on a given substrate class.

Head-to-Head Quantitative Evidence: (S)-Ru(OAc)2(H8-BINAP) vs Closest Analogs


2-Methylcinnamic Acid Hydrogenation: 59-Percentage-Point Enantioselectivity Advantage of H8-BINAP–Ru(II) over BINAP–Ru(II)

In the benchmark hydrogenation of 2-methylcinnamic acid, the H8-BINAP–Ru(II) diacetate complex (catalyst (S)-2) yielded the saturated product in 89% ee (S), whereas the parent BINAP–Ru(II) diacetate complex ((R)-1) gave only 30% ee (R) under comparable conditions. This represents a 59-percentage-point improvement in enantiomeric excess and, critically, a reversal of the sense of asymmetric induction [1]. The same study further demonstrated that for (E)-2-alkyl-2-alkenoic acids as a substrate class, the H8-BINAP system produced saturated acids in 95–97% ee, with faster reaction rates than the BINAP analog [1].

Asymmetric hydrogenation α,β-unsaturated carboxylic acids Enantioselective catalysis

(S)-Ibuprofen Synthesis: 97% ee Achieved with H8-BINAP–Ru(OAc)2 at Practical Hydrogen Pressures

Hydrogenation of 2-(4-isobutylphenyl)propenoic acid using (S)-Ru(OAc)2(H8-BINAP) under 100 atm H2 proceeded to full conversion in 8 hours, producing (S)-ibuprofen in 97% ee (S) after isolation [1]. Importantly, at the lower pressure of 25 atm, the H8-BINAP catalyst still delivered 94% ee, whereas the BINAP analog (R)-1 matched the enantioselectivity only at the higher 100 atm pressure (96% ee, R) [REFS-1, Table 2, runs 2–4]. For context, prior work by Stahly and co-workers using (S)-Ru(OAc)2(BINAP) under 68 atm H2 at S/C = 800 achieved (S)-ibuprofen in only 91% ee [1]. The H8-BINAP system thus provides both a higher ee ceiling and greater flexibility in operating pressure.

NSAID synthesis Ibuprofen Asymmetric hydrogenation Pharmaceutical intermediates

β-Disubstituted Acrylic Acid Hydrogenation: 43-Percentage-Point ee Advantage Over BINAP for (E)-3-Phenyl-2-butenoic Acid

For (E)-3-phenyl-2-butenoic acid—a β-disubstituted acrylic acid—Ru(OAc)2(H8-BINAP) ((S)-2) at 100 atm H2 gave the hydrogenated product in 70% ee (S), while the corresponding Ru(OAc)2(BINAP) ((R)-1) under identical conditions yielded only 27% ee (R), a difference of 43 percentage points in favor of the H8-BINAP system [REFS-1, Table 3, runs 5–6]. A structurally related fluorinated substrate (8a) was hydrogenated in 93% ee by H8-BINAP versus 75% ee by BINAP—an 18 pp gain [REFS-1, Table 3, runs 2–3]. The study also explored trisubstituted acrylic acids, where H8-BINAP delivered up to 88% ee [1].

β-disubstituted acrylic acids Trisubstituted olefins Enantioselective hydrogenation

Substrate Scope Breadth: α,β-Unsaturated, β,γ-Unsaturated, β-Disubstituted, and Trisubstituted Carboxylic Acids All Hydrogenated with High ee

The J. Org. Chem. 1996 full paper systematically evaluated Ru(OAc)2(H8-BINAP) across four distinct substrate classes: (i) α-mono-β-monosubstituted (E)-acrylic acids (95–97% ee); (ii) α-unsubstituted β,β-disubstituted acrylic acids (70–93% ee); (iii) trisubstituted acrylic acids (up to 88% ee); and (iv) 2-arylpropenoic acids including the ibuprofen precursor (97% ee) [1]. This breadth is underpinned by an earlier Synlett 1994 communication that reported 86–97% ee across a series of α,β-unsaturated carboxylic acids using the same catalyst . In contrast, the BINAP diacetate complex shows sharply diminished performance on β-disubstituted and trisubstituted substrates, with ee values dropping to 27–75% [1]. Beyond the core scope, the catalyst was employed by Shinohara et al. for the stereoselective hydrogenation of a tetrahydrobenzazepine carboxylic acid, achieving quantitative yield and 85% ee—a key intermediate for a non-peptide AVP V2-agonist [2].

Substrate scope Functional group tolerance Carboxylic acid hydrogenation

Catalyst Loading Efficiency: H8-BINAP–Ru(OAc)2 Maintains Selectivity at High Substrate-to-Catalyst Ratios (S/C up to 1074)

In the hydrogenation of 2-methylcinnamic acid, increasing the substrate-to-catalyst ratio (S/C) from 209 to 1074—over a fivefold reduction in catalyst loading—still yielded 75% ee at 30% conversion after 48 hours using H8-BINAP–Ru(OAc)2 [REFS-1, Table 1, runs 14 vs 16]. While conversion dropped at the higher S/C ratio, the fact that meaningful enantioselectivity (75% ee) was preserved even at 0.093 mol% catalyst loading demonstrates the intrinsic chiral induction robustness of the H8-BINAP system. All other runs in the study were conducted at S/C = 200 with full conversion [1]. For comparison, membrane-recycling studies with related Ru-BINAP catalysts have demonstrated sustained performance out to S/C = 7000 in industrial practice, with the limiting practical S/C for dimethyl itaconate hydrogenation reported at this level [2]; H8-BINAP–Ru(OAc)2 is positioned within this same catalyst-efficiency class.

Catalyst efficiency Turnover number Substrate-to-catalyst ratio Process economics

Positioning Against DM-SEGPHOS: H8-BINAP as the Established Benchmark, with DM-SEGPHOS Emerging as a Cost-Driven Alternative for Specific Terpenoid Substrates

A 2021 catalyst screening study by Ruiz et al. for the enantioselective hydrogenation of terpenoid-derived olefins identified DM-SEGPHOS–Ru as an economically advantageous alternative to H8-BINAP–Ru for equal catalytic performance under moderate conditions (50 °C, 4 bar H2, 0.5 mol% catalyst loading) [1]. This class-level finding does not displace H8-BINAP but rather confirms its status as the benchmark against which newer ligands are measured for unsaturated carboxylic acid hydrogenation. The J. Org. Chem. 1996 study had already established H8-BINAP–Ru(OAc)2 as more effective than both the parent BINAP complex and the [RuI(H8-BINAP)(p-cymene)]I complex for α,β-unsaturated carboxylic acid substrates [2]. Users procuring for terpenoid chirons may find DM-SEGPHOS cost-competitive; users requiring the broadest α,β-unsaturated acid scope with documented high-pressure and low-pressure performance data across multiple substrate classes will find H8-BINAP–Ru(OAc)2 the more extensively characterized choice.

Ligand benchmarking DM-SEGPHOS Terpenoid chirons Catalyst screening

Optimal Application Scenarios for (S)-Ru(OAc)2(H8-BINAP) Based on Quantitative Evidence


Enantioselective Synthesis of (S)-Ibuprofen and Related 2-Arylpropionic Acid NSAIDs

The hydrogenation of 2-(4-isobutylphenyl)propenoic acid to (S)-ibuprofen in 97% ee at 100 atm H2 (or 94% ee at 25 atm) represents the best-documented single application of Ru(OAc)2(H8-BINAP) [1]. The catalyst outperforms the prior BINAP-based literature benchmark of 91% ee at 68 atm [1]. For procurement supporting profen-class NSAID intermediate production, this catalyst provides the highest validated ee-to-pressure ratio among Ru-BINAP diacetate complexes.

Hydrogenation of α,β-Unsaturated and β,γ-Unsaturated Carboxylic Acids to Chiral Saturated Acids

For (E)-2-alkyl-2-alkenoic acids, Ru(OAc)2(H8-BINAP) delivers 95–97% ee—a level of enantioselectivity that the BINAP analog cannot approach on these substrates [1]. The Synlett 1994 communication independently confirmed 86–97% ee across a series of α,β-unsaturated carboxylic acids . This substrate class represents the catalyst's core strength and the primary scenario in which substitution by Ru(OAc)2(BINAP) would be scientifically indefensible.

Stereoselective Construction of β-Substituted and Trisubstituted Chiral Carboxylic Acid Building Blocks

The 43-percentage-point ee advantage of H8-BINAP over BINAP for (E)-3-phenyl-2-butenoic acid (70% vs 27% ee) and the demonstrated scope on trisubstituted acrylic acids (up to 88% ee) make this catalyst the only viable Ru-diacetate option for these challenging substrate classes [1]. Procurement for medicinal chemistry programs targeting β-branched chiral acid pharmacophores should prioritize H8-BINAP; the BINAP analog is essentially inactive on these substrates.

Synthesis of Chiral Benzazepine and Related N-Heterocyclic Acetic Acid Intermediates

Shinohara et al. demonstrated that Ru(OAc)2[(S)-H8-BINAP] hydrogenates a tetrahydrobenzazepine-derived unsaturated carboxylic acid to the corresponding (R)-acetic acid derivative in quantitative yield and 85% ee—a key intermediate en route to a non-peptide AVP V2-agonist [2]. This application extends the catalyst's demonstrated scope beyond simple aryl acrylic acids into complex heterocyclic substrates relevant to CNS and cardiovascular drug discovery.

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